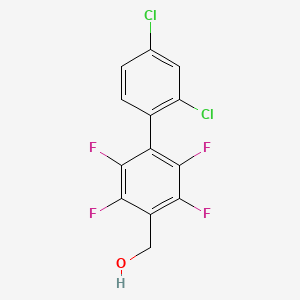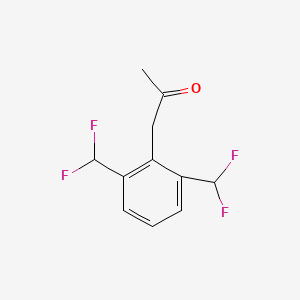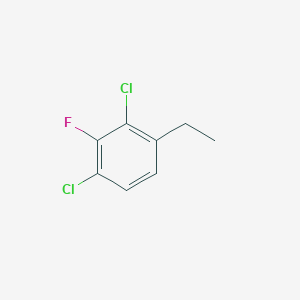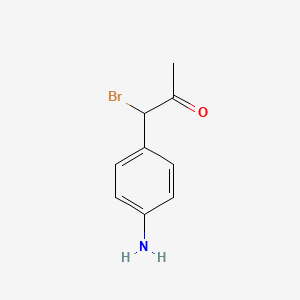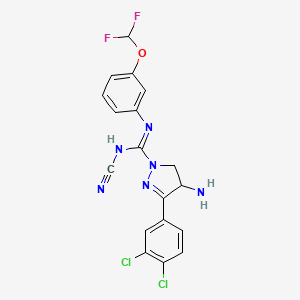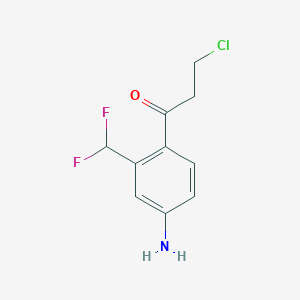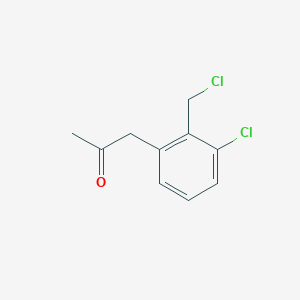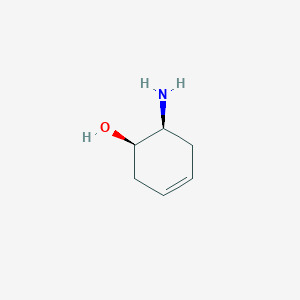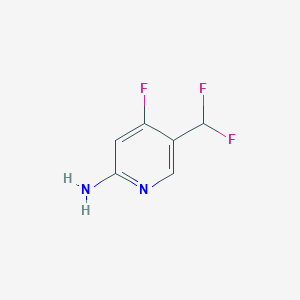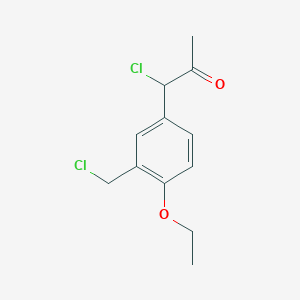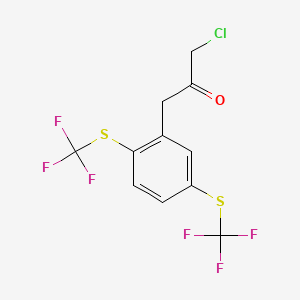
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a compound that contains trifluoromethylthio groups, which are known for their significant impact on the chemical and physical properties of molecules. These groups are often incorporated into pharmaceuticals, agrochemicals, and materials due to their unique properties, such as increased lipophilicity and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the successful incorporation of the trifluoromethylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols or other reduced forms.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethylthio groups.
Biology: It can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic profiles.
Mécanisme D'action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can enhance the compound’s binding affinity to specific proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound used extensively in organocatalysis due to its ability to activate substrates through hydrogen bonding.
Uniqueness
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the development of bioactive molecules and advanced materials.
Propriétés
Formule moléculaire |
C11H7ClF6OS2 |
|---|---|
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
Clé InChI |
UGIMBMPCVIUSQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CCl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
